molecular formula C31H46O3 B12933423 1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione

1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione

Cat. No.: B12933423
M. Wt: 466.7 g/mol
InChI Key: KUTXFBIHPWIDJQ-QQTULTPQSA-N
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Description

1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its naphtho[2,3-b]oxirene core, which is substituted with a methyl group and a long aliphatic chain.

Preparation Methods

The synthesis of 1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with naphthoquinone and a suitable aliphatic aldehyde.

    Condensation Reaction: The naphthoquinone undergoes a condensation reaction with the aliphatic aldehyde in the presence of a base to form an intermediate.

    Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirene ring.

    Methylation: The final step involves the methylation of the oxirene ring using a methylating agent like methyl iodide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione can be compared with similar compounds such as:

    Vitamin K1 2,3-epoxide: This compound shares a similar naphthoquinone core but differs in its side chain structure.

    Phylloquinone oxide: Another related compound with a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxirene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

IUPAC Name

7a-methyl-1a-[(Z)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-

InChI Key

KUTXFBIHPWIDJQ-QQTULTPQSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C\CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Origin of Product

United States

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